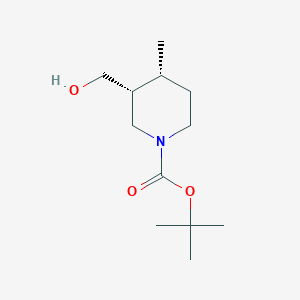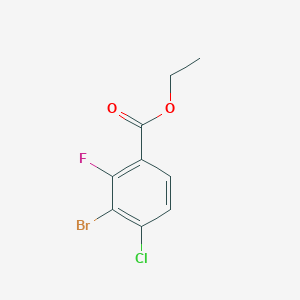
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that combines iron in a high oxidation state with a derivative of pyrrolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of iron salts with 5-oxopyrrolidine-2-carboxylate under controlled conditions. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides . The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The iron center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the iron center and the pyrrolidine derivative.
Substitution: The carboxylate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions could produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as magnetic or catalytic activity.
Mecanismo De Acción
The mechanism by which iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate exerts its effects involves its interaction with molecular targets through its iron center and pyrrolidine derivative. The iron center can participate in redox reactions, altering the oxidation state of other molecules, while the pyrrolidine derivative can interact with various biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
5-oxopyrrolidine-2-carboxylate: A simpler derivative without the iron center, used in similar applications but with different reactivity.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Iron(III) complexes: Compounds with iron in a lower oxidation state, used in various chemical and biological applications.
Uniqueness
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is unique due to the high oxidation state of the iron center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring strong oxidizing or reducing agents and in studies of high oxidation state chemistry.
Propiedades
Número CAS |
85994-36-1 |
|---|---|
Fórmula molecular |
C15H15FeN3O9 |
Peso molecular |
437.14 g/mol |
Nombre IUPAC |
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H2,6,7,8,9);/q;;;+6/p-6 |
Clave InChI |
NXSOOSFYDXXEIA-UHFFFAOYSA-H |
SMILES canónico |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+6] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)












